![molecular formula C22H34N2O3 B14356021 N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide CAS No. 90708-60-4](/img/structure/B14356021.png)
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide is a synthetic organic compound characterized by its unique structure, which includes a nitroheptyl group attached to a phenyl ring and an oct-7-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide typically involves a multi-step process:
Nitration: The initial step involves the nitration of heptane to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Phenyl Ring: The nitroheptyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with N-methylamine and oct-7-enoic acid under dehydrating conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for the amidation process to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of oct-7-enoic acid and N-methylamine.
Aplicaciones Científicas De Investigación
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used in studies investigating the effects of nitroalkyl groups on biological systems, including their potential as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl ring and amide moiety may also contribute to its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide: shares structural similarities with other nitroalkyl-substituted amides and phenyl derivatives.
This compound: can be compared with compounds like this compound and this compound.
Uniqueness
- The presence of both a nitro group and an oct-7-enamide moiety in this compound makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
90708-60-4 |
|---|---|
Fórmula molecular |
C22H34N2O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide |
InChI |
InChI=1S/C22H34N2O3/c1-3-4-5-7-11-17-22(25)23(2)21-16-13-15-20(19-21)14-10-8-6-9-12-18-24(26)27/h3,13,15-16,19H,1,4-12,14,17-18H2,2H3 |
Clave InChI |
FLHKZEVMJJLKAY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC(=C1)CCCCCCC[N+](=O)[O-])C(=O)CCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
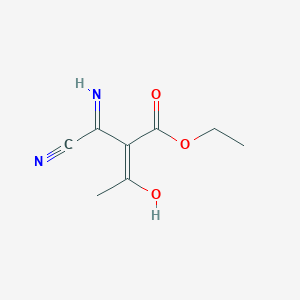
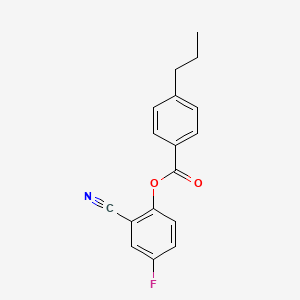
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)

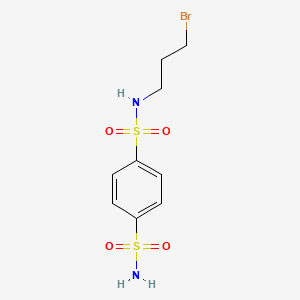
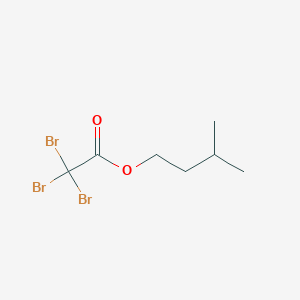
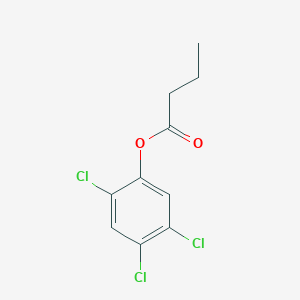
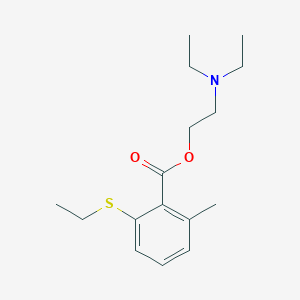
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
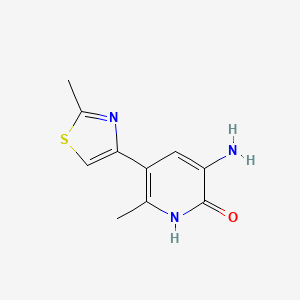

![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
